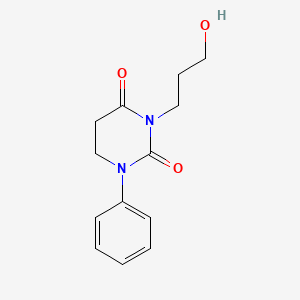

3-(3-Hydroxypropyl)-1-phenyldihydropyrimidine-2,4(1H,3H)-dione

Description

3-(3-Hydroxypropyl)-1-phenyldihydropyrimidine-2,4(1H,3H)-dione is a dihydropyrimidinedione derivative characterized by a pyrimidine-2,4-dione core substituted with a phenyl group at position 1 and a 3-hydroxypropyl chain at position 2. The hydroxypropyl substituent enhances hydrophilicity, while the phenyl group contributes to aromatic interactions, making it a candidate for drug discovery targeting enzymes or receptors requiring dual polar and nonpolar binding motifs .

Properties

CAS No. |

652992-90-0 |

|---|---|

Molecular Formula |

C13H16N2O3 |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

3-(3-hydroxypropyl)-1-phenyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C13H16N2O3/c16-10-4-8-15-12(17)7-9-14(13(15)18)11-5-2-1-3-6-11/h1-3,5-6,16H,4,7-10H2 |

InChI Key |

FSJKYDXIAVSUHH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)N(C1=O)CCCO)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropyl)-1-phenyldihydropyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-keto ester with an aldehyde and urea in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypropyl)-1-phenyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form dihydropyrimidine derivatives with different substituents.

Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

Oxidation: Formation of 3-(3-oxopropyl)-1-phenyldihydropyrimidine-2,4(1H,3H)-dione.

Reduction: Formation of various dihydropyrimidine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Hydroxypropyl)-1-phenyldihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropyl)-1-phenyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxypropyl and phenyl groups play a crucial role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-(3-Hydroxypropyl)-1-phenyldihydropyrimidine-2,4(1H,3H)-dione can be contextualized by comparing it to analogs within the pyrimidinedione family. Below is a detailed analysis based on substituent variations, molecular properties, and research findings:

Substituent Variations and Structural Analogues

Functional and Pharmacological Comparisons

- Hydrophilicity vs. Lipophilicity : The hydroxypropyl group in the target compound increases water solubility compared to analogs like 1-(3-phenylpropyl)pyrimidine-2,4(1H,3H)-dione, which has a longer alkyl chain favoring lipid membrane penetration .

- Biological Activity : Compounds with methoxymethyl or benzyloxy groups (e.g., 4–6 in ) exhibit varied reactivity in nucleophilic substitutions, suggesting divergent metabolic pathways compared to the hydroxypropyl-substituted derivative .

- Halogenated Derivatives: The 2-fluoro-4-iodophenyl substituent in 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4(1H,3H)-dione demonstrates enhanced binding affinity in enzyme inhibition assays due to halogen-mediated van der Waals interactions, a feature absent in the target compound .

Biological Activity

3-(3-Hydroxypropyl)-1-phenyldihydropyrimidine-2,4(1H,3H)-dione, a compound within the dihydropyrimidine class, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

- Chemical Formula : C13H16N2O3

- Molecular Weight : 248.28 g/mol

- CAS Number : 58719560

- SMILES Notation : CC(C(=O)N1C(=O)N(C(=C1)C)C)CC

These properties are significant as they influence the compound's interaction with biological systems.

Pharmacological Effects

Research indicates that 3-(3-Hydroxypropyl)-1-phenyldihydropyrimidine-2,4(1H,3H)-dione exhibits several pharmacological activities:

- Antioxidant Activity : The compound demonstrates notable antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for protecting cellular components from damage.

- Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial effects against various pathogens, including bacteria and fungi.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : It may act as an inhibitor of certain enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : The compound appears to influence key signaling pathways associated with inflammation and cellular stress responses.

Data Table of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Inhibits cytokine production | |

| Antimicrobial | Effective against certain bacteria and fungi |

Case Study 1: Antioxidant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant effects of 3-(3-Hydroxypropyl)-1-phenyldihydropyrimidine-2,4(1H,3H)-dione using various in vitro assays. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting its potential as a therapeutic agent for oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Mechanism

A collaborative study involving multiple institutions investigated the anti-inflammatory properties of this compound. Using animal models of inflammation, it was found that administration of the compound resulted in decreased levels of pro-inflammatory markers such as TNF-alpha and IL-6. This suggests that it may be beneficial in managing chronic inflammatory diseases.

Case Study 3: Antimicrobial Activity

In another research project focusing on antimicrobial properties, 3-(3-Hydroxypropyl)-1-phenyldihydropyrimidine-2,4(1H,3H)-dione was tested against various bacterial strains. The findings indicated a broad spectrum of activity, particularly against Gram-positive bacteria. This opens avenues for further development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.